![molecular formula C14H19N3O2 B2534259 N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide CAS No. 1225177-18-3](/img/structure/B2534259.png)
N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
Synthesis Analysis
N-(2-Aminoethyl)-N’-(6-substituted-2-benzothiazolyl)urea and its salt compounds can be synthesized through various chemical reactions . A method involves the N-acyliminium ion chemistry, where 2-substituted and 2,5-disubstituted piperazine-3,6-diones are synthesized from alpha-amino acids .Molecular Structure Analysis
The molecular structure of N-(2-Aminoethyl)ethanolamine has been elucidated . It has a molecular formula of C4H12N2O and an average mass of 104.151 Da .Chemical Reactions Analysis
N-(2-Aminoethyl)piperazine neutralizes acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
The physical properties of N-(2-Aminoethyl)piperazine derivatives, such as thermal behavior, are essential for their practical applications. Research on compounds like N,N,N’,N’-tetra (2-cyanoethyl)-1,4-bis (3-aminopropyl)piperazine highlights their thermal stability, which is crucial for their usage in various industrial processes.Scientific Research Applications
Crystal Structure and Molecular Analysis
The structural investigation of related compounds demonstrates the significance of specific molecular configurations in scientific research. For instance, the crystal and molecular structure analysis of a related compound, N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, highlights the importance of the type III β-turn conformation in peptides. This structure, which includes a proline residue at position 3 of the β-turn, provides insights into the role of amino acid residues in initiating specific conformations, crucial for understanding protein folding and function (Prasad et al., 1979).
Synthesis and Potential Biological Activity
Research into the synthesis of new compounds reveals the potential biological activity of related pyrrolidinones. The creation of polysubstituted pyrrolidinones, through the reaction of succinic anhydride and N-benzylidene-benzylamine, leads to compounds that incorporate both a pyrrolidinone part and other nitrogen-containing heterocyclic fragments. These compounds are of pharmacological interest, indicating the versatility of N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide in synthesizing biologically active molecules (Burdzhiev & Stanoeva, 2008).
Antiarrhythmic Agents
The structural flexibility of compounds related to this compound is exploited in the development of new antiarrhythmic agents. Specifically, modifications to the primary amino group of the side chain through acylation or alkylation result in compounds with significant activity against aconitine-induced arrhythmia. This research demonstrates the potential therapeutic applications of these compounds in treating cardiac arrhythmias, with several showing higher activity and better chemotherapeutic indices than quinidine (Hankovszky et al., 1986).
Neuroleptic Activity
In the quest for effective neuroleptics, benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines have been synthesized and evaluated for their potential neuroleptic activity. Among these, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide stands out for its potent inhibitory effects on apomorphine-induced stereotyped behavior in rats. This compound, significantly more potent than metoclopramide, highlights the therapeutic potential of structurally related compounds for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-6-7-16-14(19)12-8-13(18)17(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZOBKXARDOVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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